Benzathine penicilline G tetrahydrate

Pharmaceutics Drug Delivery Formulation Science

Benzathine penicilline G tetrahydrate (BPG) is the WHO-recommended ultra-long-acting penicillin for rheumatic heart disease prophylaxis and syphilis treatment. Its extreme aqueous insolubility (1:6000) sustains serum levels for 3–4 weeks post-injection—unlike procaine penicillin G (≤24 h). A single 2.4 MU dose achieves serologic cure in early syphilis, reducing per-patient supply needs by 67%. USP reference standard with potency 1090–1272 units/mg. Ideal for national control programs and QC labs; not interchangeable with shorter-acting penicillins. Verify your specification against the USP monograph today.

Molecular Formula C48H64N6O12S2
Molecular Weight 981.2 g/mol
Cat. No. B12319002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzathine penicilline G tetrahydrate
Molecular FormulaC48H64N6O12S2
Molecular Weight981.2 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O
InChIInChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2
InChIKeyWIDKTXGNSOORHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzathine Penicilline G Tetrahydrate (BPG) Long-Acting Repository Antibiotic: Core Pharmacopeial & Physicochemical Profile for Strategic Procurement


Benzathine penicilline G tetrahydrate (BPG) is a repository formulation of penicillin G (benzylpenicillin), classified as a β-lactam antibiotic, characterized by its extremely low aqueous solubility of 1:6000 (approximately 0.0167 mg/mL) [1], which underpins its unique prolonged-release profile after intramuscular injection. This tetrahydrate salt, with molecular formula C48H64N6O12S2 and molecular weight 981.2 g/mol , is defined by a pharmacopeial potency range of 1090 to 1272 penicillin G units per mg [2], directly impacting dosing calculations and procurement specifications. Its mechanism involves slow hydrolysis to active penicillin G at the injection site, enabling sustained, albeit low, serum concentrations for up to 3-4 weeks post-dose [3], a feature that distinguishes it from immediate-release penicillin G salts and the intermediate-acting procaine penicillin G.

Why Interchanging Benzathine Penicilline G Tetrahydrate with Other Long-Acting Penicillins Compromises Therapeutic Durability


The selection of benzathine penicilline G tetrahydrate (BPG) cannot be simply substituted with alternative long-acting penicillin formulations due to a fundamental difference in their release kinetics, driven by the extreme aqueous insolubility of the benzathine salt. This physicochemical property translates directly into distinct clinical pharmacokinetic profiles [1]: whereas procaine penicillin G provides detectable serum levels for 15-20 hours, BPG sustains subtherapeutic-to-therapeutic levels for up to 3-4 weeks post-injection [2]. This stark contrast in duration of action has critical implications for procurement decisions, as substituting BPG with a shorter-acting repository penicillin would fundamentally alter treatment regimens, jeopardizing the success of long-term prophylactic strategies for conditions like rheumatic heart disease and syphilis. Consequently, procurement specifications must explicitly differentiate between 'long-acting' and 'ultra-long-acting' penicillins, as their interchangeability in supply chains directly impacts patient adherence and disease eradication programs.

Comparative Evidence Guide: Quantified Differentiation of Benzathine Penicilline G Tetrahydrate from Closest Analogs


Aqueous Solubility: A 6,000-Fold Lower Solubility vs. Procaine Penicillin G Drives Ultra-Long Release

Benzathine penicilline G tetrahydrate (BPG) exhibits a quantified aqueous solubility of 1:6000 (approximately 0.0167 mg/mL) [1], which is approximately 6,000-fold lower than the solubility of procaine penicillin G, which is reported as 1:200 in water (approximately 5 mg/mL) [2]. This dramatic difference in solubility is the primary physicochemical driver for BPG's ultra-long release profile after intramuscular injection. The extremely low solubility ensures that the depot at the injection site dissolves and hydrolyzes to active penicillin G over a period of weeks, whereas the relatively more soluble procaine salt dissolves and releases its active moiety within hours to 1-2 days [3].

Pharmaceutics Drug Delivery Formulation Science

Duration of Action: BPG Serum Concentrations Detectable for ≥3 Weeks vs. Procaine Penicillin's 15-20 Hours

Following a standard 1.2 million unit intramuscular dose of benzathine penicilline G tetrahydrate (BPG), mean serum penicillin concentrations were reported as 0.080 µg/mL at 1 day, 0.031 µg/mL at 10 days, 0.023 µg/mL at 14 days, and 0.014 µg/mL at 21 days post-injection in a pediatric cohort [1]. In contrast, aqueous procaine penicillin G, after an intramuscular injection, produces a plateau in serum levels at approximately 4 hours, which then declines slowly over the next 15 to 20 hours [2]. A comparative analysis notes that peak serum concentrations following procaine penicillin G administration are approximately 25-fold higher than those from BPG, but these levels are not sustained [3].

Pharmacokinetics Infectious Disease Prophylaxis

Clinical Non-Inferiority: Single-Dose BPG 2.4 MU Matches Three-Dose Regimen Serologic Response in Early Syphilis (76% vs. 70%)

In a multicenter, randomized, phase 4 trial (NCT03637660), a single intramuscular dose of benzathine penicilline G tetrahydrate (BPG) at 2.4 million units was compared to a standard three-dose weekly regimen (also 2.4 MU per dose) in 249 adults with early syphilis. The primary outcome, serologic response at 6 months (defined as ≥4-fold RPR titer decline), was 76% in the single-dose group and 70% in the three-dose group [1]. The difference of -6 percentage points (90% CI -15 to 3) met the pre-specified non-inferiority criteria, demonstrating that a single injection provides comparable clinical efficacy to the traditional three-injection protocol [2].

Clinical Efficacy Sexually Transmitted Infections Treatment Optimization

Pharmacopeial Potency Variability: BPG Unit Potency Range (1090-1272 IU/mg) Enforces Rigorous Quality Assurance

The United States Pharmacopeia (USP) monograph for Penicillin G Benzathine specifies a potency range of 1090 to 1272 Penicillin G Units per mg, calculated on the anhydrous basis [1]. This defined potency range is critical for ensuring consistent dosing, as the actual units per milligram can vary significantly between batches. In contrast, alternative penicillin salts, such as penicillin G sodium or potassium, have different and often narrower potency specifications (e.g., penicillin G sodium typically ranges from 1500 to 1680 units/mg [2]), meaning that direct weight-based substitution without potency adjustment would lead to significant under- or over-dosing. The tetrahydrate form of BPG specifically has a defined water content specification of 5.0% to 8.0% [3], which is integral to its long-term stability and shelf-life.

Quality Control Pharmacopeial Standards Analytical Chemistry

Inadequate Serum Levels in ~24-62% of Children by Days 14-21 for GAS Prophylaxis: Evidence of PK Limitation

A pharmacokinetic study in 11 children with rheumatic fever receiving BPG prophylactically every 3 weeks (600,000 units for <25 kg; 1.2 MU for >25 kg) found that intramuscular BPG did not maintain serum penicillin concentrations above the minimum inhibitory concentration (MIC) of 0.02 IU/mL (or 0.0125 µg/mL) for group A beta-hemolytic streptococci (GAS) in 24% of children by day 14 and in 62% of children by day 21 post-injection [1]. This quantifies the limitation of the standard 3-4 week dosing interval for effective prophylaxis, highlighting that a significant proportion of patients may have sub-protective serum levels at the end of the dosing interval [2].

Pharmacokinetics Rheumatic Fever Prophylaxis Pediatric

Priority Application Scenarios for Benzathine Penicilline G Tetrahydrate Based on Verified Differential Evidence


Secondary Prophylaxis of Acute Rheumatic Fever and Rheumatic Heart Disease Control Programs

Benzathine penicilline G tetrahydrate (BPG) is the WHO-recommended first-line agent for the secondary prevention of acute rheumatic fever (ARF) and the control of rheumatic heart disease (RHD). The quantified evidence of serum penicillin levels detectable for at least 21 days post-injection [1] and the clinical failure rate of ~24-62% by days 14-21 [2] directly support its use in 3-4 week prophylactic schedules. This application is predicated on BPG's unique ultra-long release profile, which is not achievable with procaine penicillin G or oral penicillin V. Procurement for national RHD control programs must therefore prioritize BPG over alternative penicillins to ensure adherence to established guidelines and prevent disease recurrence.

Treatment of Early Syphilis with a Single-Dose 2.4 MU Regimen

Recent Level I evidence demonstrates that a single intramuscular dose of BPG 2.4 million units is non-inferior to the traditional three-dose weekly regimen for achieving serologic cure in early syphilis [1]. This finding has immediate, quantifiable implications for clinical practice and public health procurement: it reduces the per-patient dose requirement from 7.2 MU to 2.4 MU, thereby extending existing BPG supplies and mitigating the impact of global shortages. This application scenario is uniquely enabled by BPG's pharmacokinetic profile, which sustains treponemicidal concentrations for a sufficient duration after a single injection.

Reference Standard for USP Compendial Quality Control Testing

The United States Pharmacopeia (USP) designates Penicillin G Benzathine as a reference standard (RS) for the performance of specified quality tests and assays as detailed in the USP compendia [1]. This includes the identification and assay of Penicillin G Benzathine and Penicillin G Procaine Injectable Suspensions. The specific potency range (1090-1272 units/mg) and water content specification (5.0-8.0%) [2] are critical parameters that must be verified using this standard. This application is exclusive to the benzathine tetrahydrate salt, as the USP RS is specifically intended for use with the USP monographs for this compound and its formulations, making it an indispensable tool for pharmaceutical quality control laboratories and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzathine penicilline G tetrahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.